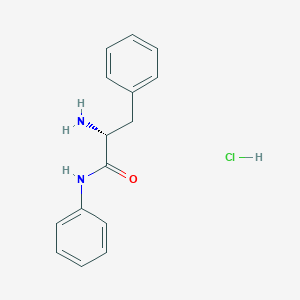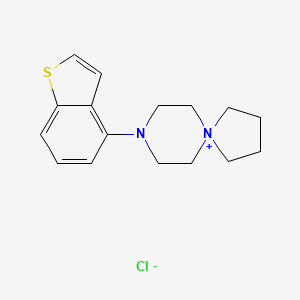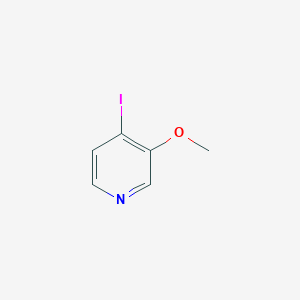
4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
Descripción general
Descripción
“4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one” is a chemical compound available for purchase from various chemical suppliers . Its unique structure allows for diverse applications in scientific research, including drug discovery, catalysis, and material synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Functionalized Derivatives
The compound 4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one serves as a precursor in the synthesis of various functionalized derivatives. For example, it can undergo regioselective reactions with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, yielding linearly fused 2-halomethyl-2-methyl-5-oxo-8-(trifluoromethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolinium trihalides and other derivatives. These reactions demonstrate the compound's versatility in creating a range of functionalized molecules, which could have potential applications in materials science, pharmaceuticals, and organic synthesis (Kut, Onysko, & Lendel, 2020).
Antiplasmodial Agents
Research into the synthesis of novel antiplasmodial agents has led to the development of compounds structurally related to this compound. These compounds, specifically 4-aminoquinoline-trifluormethyltriazoline derivatives, have shown promising antimalarial activity both in vitro and in vivo against various strains of Plasmodium falciparum. The synthesis involves an Ag-catalyzed three-component reaction, highlighting the potential of such compounds in contributing to new treatments for malaria (Yadav et al., 2023).
Anticancer Activity
Compounds derived from this compound have been explored for their potential anticancer properties. Amino- and sulfanyl-derivatives of benzoquinazolinones, synthesized through palladium-catalyzed Buchwald–Hartwig coupling reactions, have been tested for cytotoxicity against various cancer cell lines. Some derivatives, particularly those containing the sulfanyl moiety, have shown significant anticancer activity, suggesting a promising avenue for the development of new anticancer drugs (Nowak et al., 2015).
Propiedades
IUPAC Name |
4-sulfanylidene-1-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2OS/c11-10(12,13)5-15-7-4-2-1-3-6(7)8(17)14-9(15)16/h1-5H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGMKWQGMJYACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B1531474.png)
![N-methyl-6-oxaspiro[4.5]decan-9-amine](/img/structure/B1531475.png)
![1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531477.png)



![1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531482.png)




![6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B1531490.png)
![ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride](/img/structure/B1531494.png)